molecular formula C30H22N2O2 B211455 4,4'-Bis(5-methyl-2-benzoxazolyl)stilbene CAS No. 2397-00-4

4,4'-Bis(5-methyl-2-benzoxazolyl)stilbene

Cat. No.: B211455
CAS No.: 2397-00-4
M. Wt: 442.5 g/mol
InChI Key: OKEZAUMKBWTTCR-UHFFFAOYSA-N
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Description

4,4’-Bis(5-methyl-2-benzoxazolyl)stilbene is a chemical compound known for its optical brightening properties. It is commonly used as a fluorescent whitening agent in various industries, including textiles, detergents, and paper. The compound has the molecular formula C30H22N2O2 and a molecular weight of 442.51 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Bis(5-methyl-2-benzoxazolyl)stilbene typically involves the condensation of 5-methyl-2-benzoxazole with stilbene derivatives under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of 4,4’-Bis(5-methyl-2-benzoxazolyl)stilbene involves large-scale chemical reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through crystallization or sublimation to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

4,4’-Bis(5-methyl-2-benzoxazolyl)stilbene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of benzoxazole derivatives, while substitution can introduce various functional groups onto the benzoxazole rings .

Scientific Research Applications

4,4’-Bis(5-methyl-2-benzoxazolyl)stilbene has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its ability to absorb ultraviolet light and re-emit it as visible blue light. This fluorescence mechanism enhances the brightness and whiteness of materials treated with the compound. The molecular targets include the chromophores present in the materials, which interact with the compound to produce the desired optical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-Bis(5-methyl-2-benzoxazolyl)stilbene is unique due to its specific structural configuration, which provides optimal fluorescence properties. Its ability to produce a strong blue fluorescence makes it particularly effective as an optical brightener in various industrial applications .

Properties

IUPAC Name

5-methyl-2-[4-[(E)-2-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]ethenyl]phenyl]-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H22N2O2/c1-19-3-15-27-25(17-19)31-29(33-27)23-11-7-21(8-12-23)5-6-22-9-13-24(14-10-22)30-32-26-18-20(2)4-16-28(26)34-30/h3-18H,1-2H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKEZAUMKBWTTCR-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)C=CC4=CC=C(C=C4)C5=NC6=C(O5)C=CC(=C6)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)/C=C/C4=CC=C(C=C4)C5=NC6=C(O5)C=CC(=C6)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2397-00-4
Record name 4,4'-Bis(5-methyl-2-benzoxazolyl)stilbene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002397004
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoxazole, 2,2'-(1,2-ethenediyldi-4,1-phenylene)bis[5-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,2'-(vinylenedi-p-phenylene)bis[5-methylbenzoxazole]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.511
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4,4'-BIS(5-METHYL-2-BENZOXAZOLYL)STILBENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S0V32LD932
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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